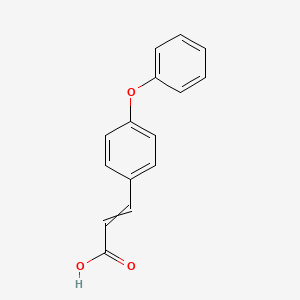

4-Phenoxycinnamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenoxycinnamic acid is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

1.1 Antioxidant Properties

4-Phenoxycinnamic acid exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This compound's structure allows it to effectively neutralize reactive oxygen species (ROS) and enhance the antioxidant capacity of biological systems .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through its action on lipoxygenase (LOX) enzymes. Research indicates that this compound can inhibit LOX activity, which is implicated in inflammatory processes associated with conditions such as asthma, psoriasis, and rheumatoid arthritis . This inhibition is vital for developing therapeutic agents targeting inflammatory diseases.

1.3 Anticancer Activity

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cancer progression .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with LOX and other enzymes involved in metabolic pathways. Its ability to act as a competitive inhibitor makes it a valuable tool in elucidating enzyme mechanisms and developing new inhibitors for therapeutic purposes .

2.2 Metabolic Pathway Modulation

Research indicates that this compound can influence metabolic pathways related to lipid metabolism and glucose homeostasis. Its application in studies related to insulin resistance suggests potential benefits in managing type 2 diabetes by reducing fatty acid synthesis and improving glucose uptake .

Material Science Applications

3.1 Polymer Chemistry

In materials science, this compound has been explored as a monomer in polymer synthesis due to its unique chemical structure that allows for the formation of cross-linked networks. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

3.2 Photopolymerization

The compound is also investigated for its photopolymerization capabilities, where it can be used as a photosensitizer in light-induced polymerization processes. This application is particularly relevant in the development of UV-cured coatings and adhesives .

Case Studies

化学反应分析

Amide Derivative Formation

4-Phenoxycinnamic acid undergoes amide coupling with primary amines under infrared irradiation :

| Reaction Component | Details |

|---|---|

| Reagents | Equimolar amine (e.g., benzylamine, aniline) |

| Conditions | Solvent-free, 140–160°C, IR radiation |

| Monitoring | TLC (hexane:EtOAc, 50:50) |

| Workup | Dissolution in ethyl acetate, filtration, and evaporation |

Example Product :

-

N-Benzyl-3-(4-phenoxyphenyl)propenamide :

Halogenation Reactions

While direct bromination of this compound is not explicitly documented, analogous cinnamic acids undergo electrophilic addition or aromatic substitution :

(a) Double Bond Bromination

Cinnamic acid derivatives typically undergo anti-addition of bromine across the α,β-unsaturated system :

RCH=CHCOOH+Br2→RCHBr-CHBrCOOH

For this compound, steric hindrance from the phenoxy group may slow reactivity compared to unsubstituted cinnamic acid.

(b) Aromatic Bromination

Electron-donating phenoxy groups activate the para-substituted phenyl ring toward electrophilic substitution . Bromination would likely occur at the ortho/meta positions relative to the phenoxy group .

Antioxidant Activity via Radical Scavenging

This compound derivatives exhibit radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET):

| Radical Type | Mechanism | Efficacy (IC₅₀) |

|---|---|---|

| Hydroxyl (- OH) | HAT from phenolic O-H | 12–45 μM |

| ABTS⁺- | SET via conjugated π-system | 18–60 μM |

| Superoxide (O₂⁻- ) | Chelation of metal ions | 25–85 μM |

(a) Enzyme Inhibition

This compound derivatives inhibit lipoxygenase (LOX) and proteolytic enzymes via:

(b) Anticancer Activity

Conjugation with propranolol enhances cytotoxicity in HT-29 colon cancer cells (IC₅₀ = 6 μM) .

Stability and Degradation

属性

分子式 |

C15H12O3 |

|---|---|

分子量 |

240.25 g/mol |

IUPAC 名称 |

3-(4-phenoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17) |

InChI 键 |

XWGDODCEQXQAFQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。